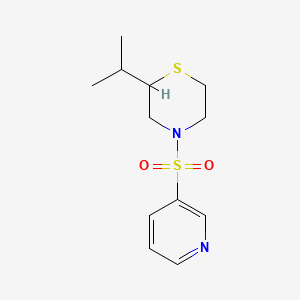
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine, also known as PMSF, is a commonly used protease inhibitor in biochemical research. It is a small molecule that irreversibly inhibits serine proteases, which are enzymes that break down proteins. PMSF is used in a variety of applications, including protein purification, enzyme assays, and cell lysis.
Applications De Recherche Scientifique
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is widely used in biochemical research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is also used in a variety of applications, including protein purification, enzyme assays, and cell lysis. In protein purification, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is added to the buffer to prevent proteolytic degradation of the protein of interest. In enzyme assays, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is used to inhibit endogenous proteases that may interfere with the assay. In cell lysis, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is added to the lysis buffer to prevent proteolysis of the cellular proteins.
Mécanisme D'action
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. The sulfone group of 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine reacts with the hydroxyl group of the serine residue, forming a stable complex that prevents the protease from functioning. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has no known physiological effects in humans, as it is not used as a drug. However, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can have biochemical effects on cells and tissues. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can inhibit proteases that are involved in cellular processes such as apoptosis, blood coagulation, and inflammation. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also affect the activity of enzymes involved in lipid metabolism and signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has several advantages as a protease inhibitor. It is highly specific for serine proteases and does not inhibit other classes of proteases. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is also relatively stable and can be stored for long periods of time. However, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has some limitations in lab experiments. It is not effective against all serine proteases, and some proteases may be resistant to 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also be inactivated by some detergents and reducing agents, which can interfere with its inhibitory activity.
Orientations Futures
There are many future directions for 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine research. One area of research is the development of new protease inhibitors that are more effective and specific than 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. Another area of research is the identification of new serine proteases that are involved in cellular processes and diseases. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can also be used as a tool to study the role of proteases in cellular processes such as apoptosis and inflammation. Finally, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can be used in drug discovery to identify new compounds that inhibit serine proteases involved in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is a widely used protease inhibitor in biochemical research. It is highly specific for serine proteases and has many applications in protein purification, enzyme assays, and cell lysis. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has no known physiological effects in humans, but can have biochemical effects on cells and tissues. 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine has several advantages as a protease inhibitor, but also has some limitations in lab experiments. There are many future directions for 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine research, including the development of new protease inhibitors and the identification of new serine proteases involved in diseases.
Méthodes De Synthèse
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine can be synthesized through a multistep process that involves the reaction of pyridine with morpholine, followed by the addition of isopropyl iodide and sulfuryl chloride. The resulting compound is then treated with sodium hydroxide to form 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine. The synthesis of 2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine is relatively straightforward, and the compound is readily available from chemical suppliers.
Propriétés
IUPAC Name |
2-propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-10(2)12-9-14(6-7-17-12)18(15,16)11-4-3-5-13-8-11/h3-5,8,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIIPDJHKIQXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-4-pyridin-3-ylsulfonylthiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
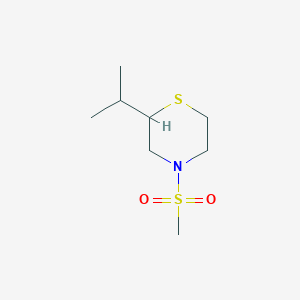
![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)
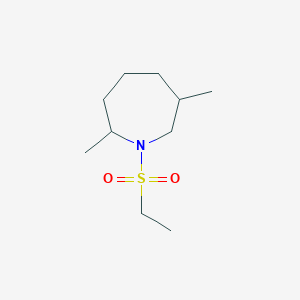
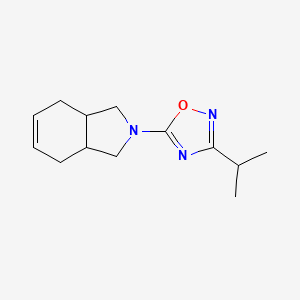
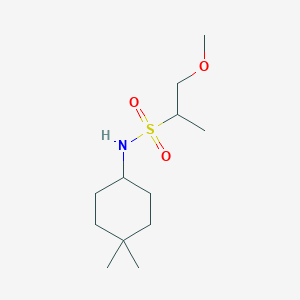
![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)